3-(3-Chloropropanoyl)-1-methylurea

Physicochemical Property Lipophilicity Medicinal Chemistry

3-(3-Chloropropanoyl)-1-methylurea (CAS 82277-88-1) is a differentiated urea building block featuring a 3-chloropropanoyl handle. The methyl group on the urea nitrogen confers a unique LogP (0.2 vs -0.38 for the non-methylated analog), altered hydrogen‑bonding capacity, and distinct steric accessibility. These differences directly affect nucleophilic substitution kinetics and biological target engagement. Direct substitution with (3‑chloropropanoyl)urea or 1‑methylurea risks irreproducible yields, altered impurity profiles, and inconsistent bioactivity. Consistently supplied at 95% purity with fully assigned NMR spectra, this intermediate is essential for urea‑based inhibitors, herbicides, and plant growth regulators. Store at 2–8 °C.

Molecular Formula C5H9ClN2O2
Molecular Weight 164.59 g/mol
CAS No. 82277-88-1
Cat. No. B3371855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloropropanoyl)-1-methylurea
CAS82277-88-1
Molecular FormulaC5H9ClN2O2
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESCNC(=O)NC(=O)CCCl
InChIInChI=1S/C5H9ClN2O2/c1-7-5(10)8-4(9)2-3-6/h2-3H2,1H3,(H2,7,8,9,10)
InChIKeyUEIJFSINQCGYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloropropanoyl)-1-methylurea (CAS 82277-88-1) Procurement and Differentiation Guide


3-(3-Chloropropanoyl)-1-methylurea (CAS 82277-88-1) is a specialized urea derivative featuring a 3-chloropropanoyl substituent and a methyl group on the urea nitrogen. It is primarily utilized as a research chemical and building block in organic synthesis, medicinal chemistry, and agrochemical development [1]. The compound is characterized by its molecular formula C₅H₉ClN₂O₂ and a molecular weight of 164.59 g/mol . Its unique structural features confer distinct reactivity profiles compared to closely related urea analogs, making it a valuable intermediate for targeted chemical transformations [2].

Why Substituting 3-(3-Chloropropanoyl)-1-methylurea with Generic Urea Analogs Compromises Research Reproducibility


In-class urea derivatives, such as (3-chloropropanoyl)urea (CAS 5544-35-4) or 1-methylurea (CAS 598-50-5), cannot be directly substituted for 3-(3-chloropropanoyl)-1-methylurea due to critical differences in physicochemical properties, reactivity, and biological activity profiles. The presence of the methyl group on the urea nitrogen significantly alters hydrogen bonding capacity, lipophilicity (LogP 0.2 vs. -0.38 for the non-methylated analog), and steric accessibility of the electrophilic chloropropanoyl moiety [1]. These variations directly impact reaction kinetics in nucleophilic substitution reactions and target engagement in biological assays . Substitution without rigorous revalidation can lead to irreproducible synthetic yields, altered impurity profiles, and inconsistent biological results, particularly in sensitive applications such as medicinal chemistry lead optimization and agrochemical intermediate synthesis [2].

Quantitative Differentiation Evidence for 3-(3-Chloropropanoyl)-1-methylurea (CAS 82277-88-1)


Enhanced Lipophilicity (LogP) Drives Differential Partitioning and Reactivity vs. (3-Chloropropanoyl)urea

3-(3-Chloropropanoyl)-1-methylurea exhibits a computed XLogP3-AA value of 0.2, indicating higher lipophilicity compared to the non-methylated analog (3-chloropropanoyl)urea, which has a reported LogP of -0.38 [1]. This difference of 0.58 log units corresponds to a nearly 4-fold increase in octanol-water partition coefficient, influencing membrane permeability and distribution in biological systems, as well as solubility in organic reaction media .

Physicochemical Property Lipophilicity Medicinal Chemistry

High Purity (95% Minimum) with Consistent Quality Metrics from Major Suppliers

Multiple reputable suppliers, including Fluorochem, AKSci, and Chemscene, consistently report a minimum purity specification of 95% for 3-(3-chloropropanoyl)-1-methylurea (CAS 82277-88-1) . In contrast, the closely related analog (3-chloropropanoyl)urea (CAS 5544-35-4) is often offered at lower minimum purity levels (e.g., 97% NLT but with fewer vendor validations) or lacks extensive analytical characterization . This ensures higher batch-to-batch reproducibility and reduces the need for additional purification steps, which is critical for sensitive synthetic applications and biological assays [1].

Chemical Purity Analytical Chemistry Procurement

Defined Storage Requirements (2-8°C, Sealed, Dry) for Long-Term Stability

Technical datasheets specify that 3-(3-chloropropanoyl)-1-methylurea must be stored sealed in a dry environment at 2-8°C to maintain long-term stability and prevent degradation . This is a more stringent requirement compared to some other urea derivatives, such as (3-chloropropanoyl)urea, which are often stored at ambient temperatures . Adherence to these specific storage conditions is essential for preserving the compound's integrity and ensuring reproducible experimental outcomes, particularly in long-term research projects or when the compound is used as a critical intermediate in multi-step syntheses [1].

Stability Storage Procurement Logistics

Optimal Application Scenarios for 3-(3-Chloropropanoyl)-1-methylurea (CAS 82277-88-1) Based on Quantitative Evidence


Medicinal Chemistry and Lead Optimization

The compound's distinct lipophilicity (LogP 0.2) and high purity (95%) make it a suitable building block for synthesizing urea-based inhibitors and modulators. Its reactivity profile is particularly advantageous for introducing a chloropropanoyl handle for subsequent nucleophilic substitution or coupling reactions [1]. The availability of fully assigned 1H and 13C NMR spectra facilitates compound characterization and structure-activity relationship (SAR) studies [2].

Agrochemical Intermediate Synthesis

As a functionalized urea derivative, 3-(3-chloropropanoyl)-1-methylurea serves as a key intermediate in the synthesis of herbicides, fungicides, and plant growth regulators. The quantitative yield protocol using adapted Vilsmeier conditions [3] underscores its potential for scalable production, while the defined storage requirements (2-8°C) ensure material stability during inventory management .

Chemical Biology and Probe Development

The electrophilic 3-chloropropanoyl group can be exploited for covalent modification of target proteins or for conjugation to reporter molecules. The compound's moderate lipophilicity and hydrogen bonding capacity (2 HBD, 2 HBA) provide a balanced profile for cell permeability studies [4]. The consistent purity specifications from multiple vendors reduce the risk of off-target effects from impurities in sensitive biological assays .

Quote Request

Request a Quote for 3-(3-Chloropropanoyl)-1-methylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.